2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium
Overview
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium is an organic compound with the molecular formula C10H8KNO5S and a molecular weight of 293.34 g/mol . This compound belongs to the class of phthalimides, which are aromatic heterocyclic compounds containing a 1,3-dioxoisoindoline moiety . It is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium typically involves the reaction of phthalic anhydride with aminoethanesulfonic acid in the presence of a base such as potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and protein modifications.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biochemical effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethanesulfonate potassium can be compared with other similar compounds, such as:
2-(2-{[2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]amino}ethyl)-1H-isoindole-1,3(2H)-dione: This compound has a similar structure but different functional groups, leading to distinct chemical properties and applications.
O-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl] (4-iodophenyl): This compound contains an additional iodine atom, which can influence its reactivity and biological activity.
2H-Isoindole-2-acetic acid, 1,3-dihydro-α-methyl-1,3-dioxo-: This compound has a similar core structure but different substituents, affecting its chemical behavior and uses.
Properties
CAS No. |
91893-72-0 |
---|---|
Molecular Formula |
C10H9KNO5S |
Molecular Weight |
294.35 g/mol |
IUPAC Name |
potassium;2-(1,3-dioxoisoindol-2-yl)ethanesulfonate |
InChI |
InChI=1S/C10H9NO5S.K/c12-9-7-3-1-2-4-8(7)10(13)11(9)5-6-17(14,15)16;/h1-4H,5-6H2,(H,14,15,16); |
InChI Key |
YSWSVQUSZXSMNH-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCS(=O)(=O)O.[K] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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